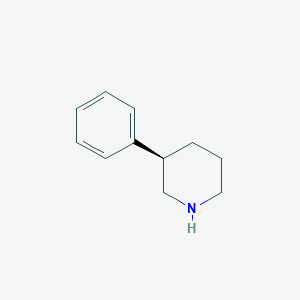

(R)-3-フェニルピペリジン

概要

説明

®-3-Phenylpiperidine is a chiral piperidine derivative characterized by the presence of a phenyl group attached to the third carbon of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

科学的研究の応用

薬理学

(R)-3-フェニルピペリジン: は、新しい治療薬の開発において薬理学で利用されています。その構造は、さまざまな薬理学的に活性な分子の合成における重要な構成要素として役立ちます。 たとえば、この化合物の誘導体は、中枢神経系刺激薬や鎮痛剤としての可能性を探求されてきました .

有機合成

有機合成では、(R)-3-フェニルピペリジンは、キラル補助剤または他の複雑な有機化合物の前駆体として用いられます。 不斉合成におけるその使用は、特に、特定の医薬品の製造に不可欠なエナンチオマー的に純粋な物質を生成するために価値があります .

医薬品化学

この化合物は、特に、改善された有効性と副作用の軽減を備えた薬物候補の設計において、医薬品化学において重要な役割を果たします。 これは、体内の特定の受容体または酵素を標的とする化合物の合成によく用いられます .

分析化学

(R)-3-フェニルピペリジン: は、クロマトグラフィーや質量分析などのさまざまな分析手法で、標準または参照化合物として使用できます。 これらの方法は、研究および産業における複雑な混合物の定性的および定量的分析に不可欠です .

生化学

生化学では、この化合物は、生体経路や酵素相互作用の研究に役立ちます。 それは、酵素アッセイにおいて阻害剤または活性剤として作用し、作用の生化学的メカニズムを解明するのに役立ちます .

化学工学

化学エンジニアは、(R)-3-フェニルピペリジンをプロセス最適化でどのように使用できるかを検討する可能性があります。特に、その特性が反応結果に影響を与える可能性のある材料の合成においてです。 また、触媒や化学プロセスの開発にも関連しています .

材料科学

(R)-3-フェニルピペリジン: 誘導体は、新規ポリマーや、特定の物理的特性を備えたコーティングの作成など、材料科学における可能性について調査されています。 これらの材料は、電子機器から生体適合性表面まで、さまざまな用途に使用できます .

環境科学

最後に、環境科学では、研究は(R)-3-フェニルピペリジンとその誘導体の環境影響と分解経路に焦点を当てる場合があります。 環境におけるその挙動を理解することは、生態毒性学的プロファイルを評価し、持続可能な慣行を開発するために不可欠です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylpiperidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine or its derivatives.

Chiral Resolution: The racemic mixture of 3-Phenylpiperidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Asymmetric Synthesis: Alternatively, asymmetric synthesis can be employed using chiral catalysts or auxiliaries to directly obtain the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-3-Phenylpiperidine may involve:

Catalytic Hydrogenation: Using palladium or platinum catalysts to hydrogenate phenyl-substituted pyridines.

Enzymatic Resolution: Employing enzymes such as lipases to selectively hydrolyze esters of racemic 3-Phenylpiperidine.

Types of Reactions:

Oxidation: ®-3-Phenylpiperidine can undergo oxidation reactions to form corresponding N-oxides or ketones.

Reduction: Reduction of ®-3-Phenylpiperidine can yield various reduced derivatives, depending on the conditions and reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides or ketones.

Reduction: Reduced piperidine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Chemistry:

Building Block: Used as an intermediate in the synthesis of complex organic molecules.

Ligand: Acts as a ligand in coordination chemistry.

Biology:

Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine:

Pharmacological Research: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry:

Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of ®-3-Phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

Binding to Receptors: Modulating the activity of neurotransmitter receptors in the central nervous system.

Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.

類似化合物との比較

(S)-3-Phenylpiperidine: The enantiomer of ®-3-Phenylpiperidine, which may exhibit different pharmacological properties.

4-Phenylpiperidine: A structural isomer with the phenyl group attached to the fourth carbon of the piperidine ring.

N-Phenylpiperidine: A derivative with the phenyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness: ®-3-Phenylpiperidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structural isomers.

生物活性

(R)-3-Phenylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of (R)-3-phenylpiperidine, focusing on its antiviral, antibacterial, anticancer, and neuropharmacological properties.

Synthesis of (R)-3-Phenylpiperidine

The synthesis of (R)-3-phenylpiperidine typically involves several key steps:

- Grignard Reaction : N-protected 3-piperidone reacts with para-substituted phenyl magnesium halides to form 3-hydroxy-3-phenylpiperidine.

- Elimination Reaction : The hydroxy compound undergoes dehydration to yield a mixture of products.

- Hydrogenation : The resulting compounds are hydrogenated under metal catalysis to obtain N-protected (R)-3-phenylpiperidine.

- Chiral Resolution : The racemic mixture is resolved using acidic agents to isolate the (R) enantiomer .

This multi-step synthetic route ensures a high yield of the desired compound, which can be further modified for various biological evaluations.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of 3-phenylpiperidine. Specifically, compounds synthesized from 3-phenylpiperidine-2,6-dione were tested against several viruses:

- HIV-1 : Various derivatives exhibited moderate antiviral activity against HIV-1, with specific compounds showing protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .

- Cytotoxicity : The cytotoxic concentration (CC50) for some derivatives was noted at approximately 92 μM in Vero cells, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Antibacterial and Antifungal Properties

In addition to antiviral effects, (R)-3-phenylpiperidine derivatives have demonstrated antibacterial and antifungal activities:

| Compound | Activity Type | Target Organisms | Observations |

|---|---|---|---|

| 3a | Antibacterial | Staphylococcus aureus | Effective against Gram-positive bacteria |

| 3g | Antiviral | HSV-1 | Moderate activity noted |

| 3f | Antifungal | Candida albicans | Effective in vitro |

These findings suggest that modifications to the piperidine structure can lead to compounds with varied pharmacological profiles .

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored in various studies. For instance:

- Cytotoxicity in Tumor Cells : Some derivatives have shown enhanced cytotoxicity and apoptosis induction in specific cancer cell lines compared to standard treatments like bleomycin .

- Mechanistic Insights : The ability of certain piperidine compounds to inhibit key enzymes involved in cancer progression highlights their potential as therapeutic agents .

Neuropharmacological Effects

(R)-3-Phenylpiperidine and its derivatives have also been investigated for their neuropharmacological properties:

- Cholinesterase Inhibition : Certain compounds exhibit dual inhibition of acetylcholinesterase and butyrylcholinesterase, which is beneficial in the context of Alzheimer's disease treatment .

- Receptor Interaction : Piperidine derivatives have been shown to interact with muscarinic receptors, influencing neuronal signaling pathways critical for cognitive function .

特性

IUPAC Name |

(3R)-3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430461-56-6 | |

| Record name | 430461-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthetic route for (R)-3-Phenylpiperidine presented in these papers?

A1: The research demonstrates a novel method for synthesizing enantiopure 3-arylpiperidines, including (R)-3-Phenylpiperidine, using a dynamic kinetic resolution strategy. [, ] This is significant because it allows for the preparation of enantiomerically pure compounds from racemic starting materials. The key reaction involves cyclodehydration of racemic γ-aryl-δ-oxoesters with either (R)- or (S)-phenylglycinol. This leads to the formation of bicyclic δ-lactams with high stereoselectivity. [, ] Subsequent reduction of these lactams provides access to the desired enantiopure 3-arylpiperidines. [, ] This approach offers a valuable tool for the synthesis of chiral piperidine derivatives, which are important building blocks in medicinal chemistry.

Q2: What are the advantages of using a dynamic kinetic resolution approach in this synthesis?

A2: Dynamic kinetic resolution (DKR) offers several benefits compared to traditional kinetic resolution methods. In DKR, the racemic starting material is constantly racemizing under the reaction conditions. [, ] This allows for the theoretically complete conversion of the starting material to the desired enantiomer, unlike in kinetic resolution, where the maximum yield is limited to 50%. [, ] Additionally, the use of readily available chiral auxiliaries like phenylglycinol contributes to the practicality and efficiency of this approach. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。